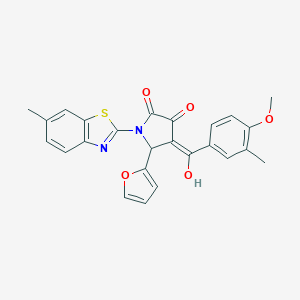![molecular formula C17H15ClN4OS B266885 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B266885.png)
1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea, also known as DMU-212, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiadiazole ureas, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and viral replication. 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-kB pathway, which is involved in inflammation. In addition, 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to inhibit the replication of the influenza virus by interfering with viral entry and replication.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. In addition, 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has also been shown to inhibit viral replication by interfering with viral entry and replication.
实验室实验的优点和局限性
1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has also been extensively studied, and its biological activities have been well characterized. However, there are also some limitations to using 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments. It has been shown to have some toxic effects on normal cells at high concentrations, which may limit its therapeutic potential. In addition, the mechanism of action of 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood, which may make it difficult to optimize its use in therapeutic applications.
未来方向
There are several future directions for the study of 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea. One area of research is to further elucidate its mechanism of action, which may lead to the development of more effective therapeutic applications. Another area of research is to optimize the synthesis of 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea to improve its purity and yield. Additionally, further studies are needed to investigate the potential toxic effects of 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea on normal cells and to optimize its use in therapeutic applications. Finally, the potential use of 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy.
合成方法
1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea can be synthesized using a multi-step process that involves the reaction of 4-chlorophenyl isocyanate with 3,4-dimethylphenyl-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The resulting intermediate is then treated with urea in the presence of a catalyst to yield 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea. The synthesis of 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has been optimized to achieve high yields and purity, making it suitable for further studies.
科学研究应用
1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have antiviral activity against the influenza virus.
属性
产品名称 |
1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea |
|---|---|
分子式 |
C17H15ClN4OS |
分子量 |
358.8 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea |
InChI |
InChI=1S/C17H15ClN4OS/c1-10-3-4-12(9-11(10)2)15-21-22-17(24-15)20-16(23)19-14-7-5-13(18)6-8-14/h3-9H,1-2H3,(H2,19,20,22,23) |
InChI 键 |
OJANVDBMMBPNPN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl)C |
规范 SMILES |
CC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B266803.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B266804.png)
![N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide](/img/structure/B266805.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B266806.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-[4-(methoxycarbonyl)phenyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B266809.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266810.png)
![(E)-(3-methoxyphenyl){2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266812.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266820.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)


